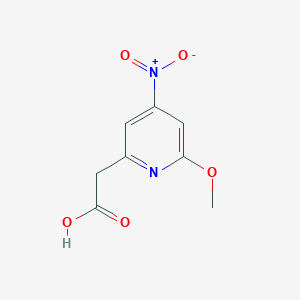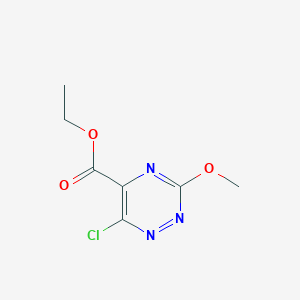
Ethyl 6-chloro-3-methoxy-1,2,4-triazine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-3-methoxy-1,2,4-triazine-5-carboxylate is a heterocyclic organic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-3-methoxy-1,2,4-triazine-5-carboxylate can be achieved through a multi-step process:
Step 1: Reacting lithium sulfinate with ethyl 2-aminothiophene-3-carboxylate to produce 3-methylsulfanyl-1,2,4-triazine-6-ol.
Step 2: Treating 3-methylsulfanyl-1,2,4-triazine-6-ol with thionyl chloride to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-chloro-3-methoxy-1,2,4-triazine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like primary amines, alcohols, or thiols in the presence of a base such as sodium carbonate, and solvents like dioxane or dichloroethane.
Oxidation and Reduction Reactions: Specific reagents and conditions depend on the desired transformation.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted triazines with different functional groups.
Scientific Research Applications
Ethyl 6-chloro-3-methoxy-1,2,4-triazine-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 6-chloro-3-methoxy-1,2,4-triazine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the functional groups present. The exact pathways and targets can vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Ethyl 5-chloro-3-(methylsulfanyl)-1,2,4-triazine-6-carboxylate
- 2-chloro-4,6-dimethoxy-1,3,5-triazine
- 2,4,6-trisubstituted-1,3,5-triazines
Comparison: Ethyl 6-chloro-3-methoxy-1,2,4-triazine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8ClN3O3 |
|---|---|
Molecular Weight |
217.61 g/mol |
IUPAC Name |
ethyl 6-chloro-3-methoxy-1,2,4-triazine-5-carboxylate |
InChI |
InChI=1S/C7H8ClN3O3/c1-3-14-6(12)4-5(8)10-11-7(9-4)13-2/h3H2,1-2H3 |
InChI Key |
WFHSWULOZFKEBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=NC(=N1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


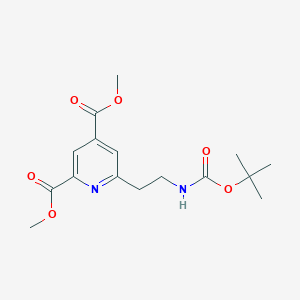

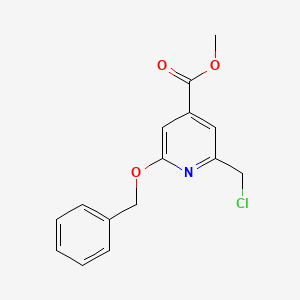
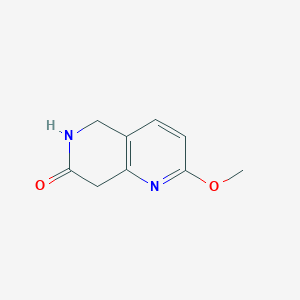
![4-[(4-chloro-3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B14859121.png)
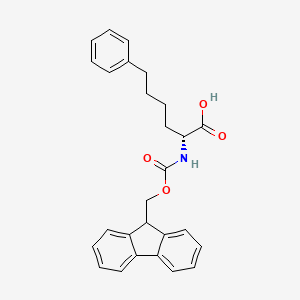
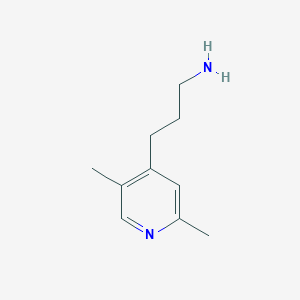
![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B14859139.png)
![2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859145.png)
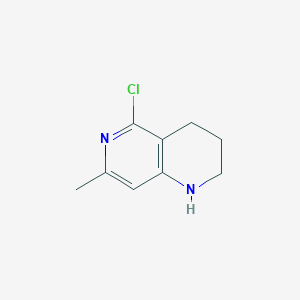
![Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate](/img/structure/B14859156.png)
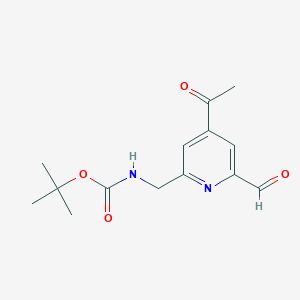
![1-{[4-(2-Carboxy-1-pyrrolidinyl)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B14859181.png)
